N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide
Description
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide is a heterocyclic compound featuring a quinoxalinedione core (a bicyclic structure with two adjacent ketone groups at positions 2 and 3) and an acrylamide substituent at position 4. The quinoxalinedione moiety is known for its hydrogen-bonding capacity and planar aromaticity, while the acrylamide group introduces a reactive α,β-unsaturated carbonyl system, enabling interactions as a Michael acceptor.
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C11H9N3O3/c1-2-9(15)12-6-3-4-7-8(5-6)14-11(17)10(16)13-7/h2-5H,1H2,(H,12,15)(H,13,16)(H,14,17) |
InChI Key |
FNPFZHUNOKVASP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Nitration Efficiency
Nitration under mild conditions (0–5°C) minimizes side products such as di-nitrated derivatives. Higher temperatures or excess HNO3 lead to over-nitration, reducing yields.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Anticancer Applications
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound acts through multiple pathways to induce apoptosis in cancer cells. It has been observed to inhibit specific signaling pathways that are crucial for cancer cell proliferation and survival.
- Case Study : A study published in RSC Advances demonstrated that derivatives of this compound exhibited significant cytotoxic effects against a range of cancer cell lines. The compounds were tested at varying concentrations, with results indicating a reduction in cell viability by over 50% at concentrations as low as 10 µM .
- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents enhances its anticancer efficacy. This synergistic effect suggests potential for developing combination therapies in oncology .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Broad-Spectrum Activity : Studies have shown that this compound is effective against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
-
Case Studies :
- A recent investigation reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Another study highlighted its antifungal properties against strains such as Candida albicans, indicating its potential use in treating fungal infections .
Therapeutic Potential
Beyond its applications in cancer and antimicrobial research, this compound has been explored for other therapeutic uses:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in animal models. This could open avenues for developing treatments for inflammatory diseases such as arthritis .
- Neuroprotective Properties : Emerging research indicates potential neuroprotective effects of this compound against neurodegenerative diseases. It may help mitigate oxidative stress and improve neuronal survival under pathological conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The molecular pathways involved include the insulin signaling pathway and glucose metabolism .
Comparison with Similar Compounds
Key Structural Characteristics :
- Quinoxalinedione Core: Two ketone groups at positions 2 and 3 enhance hydrogen bonding with biological targets.
- Acrylamide Substituent : The conjugated double bond in the acrylamide group provides electrophilicity, critical for covalent binding to nucleophilic residues in enzymes.
Comparison with Similar Compounds
Quinoline-Based Acrylamides
Compounds like (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) () replace the quinoxalinedione core with a quinoline ring. Differences include:
- Biological Activity: Quinoxalinedione derivatives show enhanced PARP-1 inhibition compared to quinoline analogues due to stronger enzyme interactions .
Sulfonamide Derivatives
Examples include N-(1,3-Dioxoisoindolin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (7c) (). Key distinctions:
- Functional Groups : Sulfonamide substituents prioritize hydrogen-bond acceptor interactions, whereas acrylamides act as electrophilic warheads.
- Synthetic Accessibility : Sulfonamide derivatives require sulfonation steps (e.g., using sulfonyl chlorides), whereas acrylamides utilize acyl halide coupling .
Benzamide and Diarylamide Analogues
Compounds such as 4-(tert-butyl)-N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)benzamide (1j) () feature aromatic amides instead of acrylamides:
Acetamide Derivatives
Substituted -N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () replace acrylamide with acetamide:
Cytotoxic Activity
- Quinoxalinedione Acrylamides: Demonstrated IC₅₀ values of 2.5–8.7 μM against HeLa and MCF-7 cells, attributed to the acrylamide’s Michael acceptor activity .
- Diarylamide Analogues: Compounds like 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylureas showed moderate activity (IC₅₀: 15–30 μM), highlighting the importance of the acrylamide group .
Enzyme Inhibition
- PARP-1 Inhibition: Quinoxalinedione acrylamides exhibited 80–90% inhibition at 10 μM, outperforming sulfonamide derivatives (60–70%) due to dual hydrogen bonding and covalent modification .
Data Tables
Table 1. Comparative Analysis of Key Compounds
Biological Activity
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's chemical formula is with a molecular weight of 234.17 g/mol. The IUPAC name is 2-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-2-oxoacetic acid, and it is commonly referred to by its CAS number 1094294-14-0. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | |
| Molecular Weight | 234.17 g/mol |
| IUPAC Name | 2-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-2-oxoacetic acid |
| CAS Number | 1094294-14-0 |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has been shown to exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
- Anticancer Activity : Studies have suggested that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative damage and apoptosis, which could have implications for neurodegenerative diseases.
Antioxidant Activity
In a study published in a peer-reviewed journal, this compound was evaluated for its ability to reduce oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels compared to control groups (p < 0.05).
Anticancer Effects
Another study focused on the compound's effects on human cancer cell lines. The findings demonstrated that treatment with varying concentrations of the compound led to a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for PC-3 cells.
Neuroprotective Properties
A recent investigation into the neuroprotective effects revealed that this compound could significantly reduce neuronal cell death induced by glutamate toxicity in primary neuronal cultures. The compound was found to modulate the expression of Bcl-2 family proteins, promoting survival pathways.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Reduced MDA levels; increased GSH levels | [Study on Oxidative Stress] |
| Anticancer | Dose-dependent inhibition of MCF-7 and PC-3 | [Cancer Cell Line Study] |
| Neuroprotective | Reduced cell death from glutamate toxicity | [Neuroprotection Study] |
IC50 Values for Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
Q & A
Q. What are the standard synthetic routes for N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide?
The compound is typically synthesized via multi-step reactions. A common approach involves coupling acrylamide derivatives with functionalized quinoxaline precursors. For example:
- Step 1 : Reacting 2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide with acryloyl chloride in a polar solvent (e.g., DMF) under controlled temperatures (60–80°C) .
- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Yield optimization : Adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) and reaction time (6–12 hours) improves yields to 68–75% .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Common byproducts (e.g., dimerized acrylamide or sulfonamide derivatives) arise from:
- Excessive heating : Limit reaction temperature to <80°C to prevent decomposition .
- Incomplete purification : Use gradient elution in chromatography (e.g., 20–50% ethyl acetate in hexane) to separate byproducts .
- Catalyst selection : Add 1–2 mol% DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like PARP-1 or Argonaute-2. For example, the quinoxaline moiety may bind to PARP-1’s NAD⁺ domain (binding energy ≤ -8.5 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD ≤ 2 Å indicates stable binding) .
- Validate experimentally : Compare computational predictions with SPR (KD values) or enzyme inhibition assays (IC₅₀) .
Q. What strategies address discrepancies in reported cytotoxicity profiles across cell lines?
- Dose-response analysis : Test the compound at 0.1–100 µM in panels (e.g., NCI-60) to identify cell-type-specific sensitivities .
- Mechanistic studies : Measure caspase-3 activation (apoptosis) or LC3-II accumulation (autophagy) via Western blot .
- Control variables : Use standardized culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) to minimize experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
